molecular formula C6H9NO2 B613149 (R)-alpha-Propargylalanine CAS No. 403519-98-2

(R)-alpha-Propargylalanine

Cat. No.: B613149
CAS No.: 403519-98-2
M. Wt: 127.14 g/mol
InChI Key: FSBNDYYRTZBHAN-UHFFFAOYSA-N
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Description

®-alpha-Propargylalanine is a chiral amino acid derivative characterized by the presence of a propargyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

®-alpha-Propargylalanine can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. The synthesis typically starts with a protected amino acid derivative, which undergoes alkylation with a propargyl halide under basic conditions. The reaction is followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of ®-alpha-Propargylalanine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-alpha-Propargylalanine undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bond in the propargyl group can be reduced to form alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of propargyl aldehyde or propargyl carboxylic acid.

    Reduction: Formation of propargyl alkane or propargyl alkene.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-alpha-Propargylalanine is used as a building block for the synthesis of complex molecules

Biology

In biological research, ®-alpha-Propargylalanine is used to study enzyme mechanisms and protein interactions. Its incorporation into peptides and proteins can help elucidate the role of specific amino acids in biological processes.

Medicine

In medicinal chemistry, ®-alpha-Propargylalanine is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, ®-alpha-Propargylalanine is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral building block is crucial in the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of ®-alpha-Propargylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making ®-alpha-Propargylalanine a valuable tool in studying enzyme function and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    (S)-alpha-Propargylalanine: The enantiomer of ®-alpha-Propargylalanine, differing in the spatial arrangement of atoms around the chiral center.

    Propargylglycine: A similar compound with a glycine backbone instead of alanine.

    Propargylcysteine: Contains a cysteine backbone with a propargyl group attached.

Uniqueness

®-alpha-Propargylalanine is unique due to its specific chiral configuration and the presence of the propargyl group. This combination allows for selective interactions with biological targets and provides distinct reactivity compared to its analogs. Its ability to form covalent bonds with enzymes and receptors makes it particularly valuable in medicinal chemistry and biochemical research.

Properties

IUPAC Name

2-amino-2-methylpent-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4-6(2,7)5(8)9/h1H,4,7H2,2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBNDYYRTZBHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665918
Record name 2-Amino-2-methylpent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403519-98-2
Record name 2-Amino-2-methylpent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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